4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide
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Overview
Description
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a complex organic compound that features a benzamide core linked to a benzoimidazole moiety through a sulfanylmethyl group, and further substituted with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Sulfanylmethyl Group: The benzoimidazole core is then reacted with a suitable thiol compound in the presence of a base to introduce the sulfanylmethyl group.
Formation of the Benzamide Core: The intermediate product is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Introduction of the Hydroxypropyl Group: Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The benzoimidazole moiety can interact with nucleic acids or proteins, potentially disrupting their function. The sulfanylmethyl group may enhance the compound’s ability to penetrate biological membranes, while the hydroxypropyl group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Benzoimidazole derivatives: Compounds with the benzoimidazole core but different functional groups attached.
Uniqueness
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-11-3-10-19-17(23)14-8-6-13(7-9-14)12-24-18-20-15-4-1-2-5-16(15)21-18/h1-2,4-9,22H,3,10-12H2,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGJKQQEOFJOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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